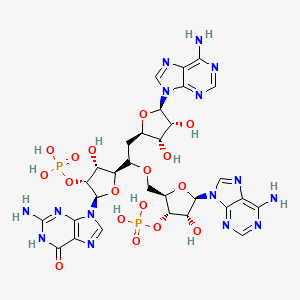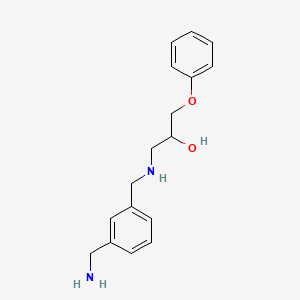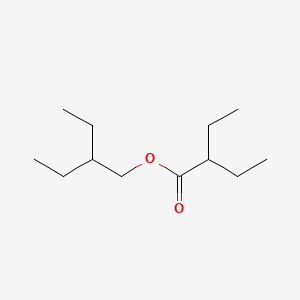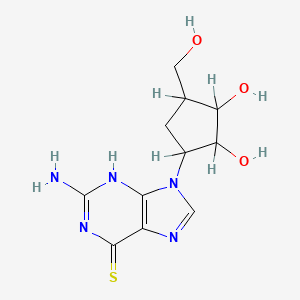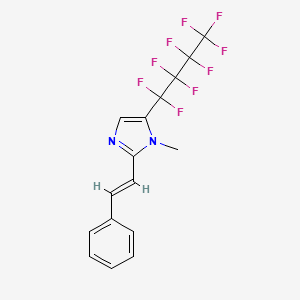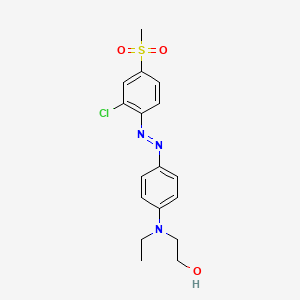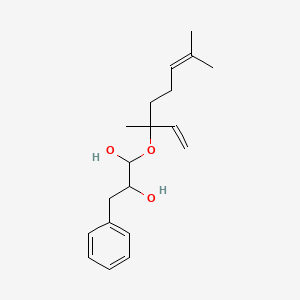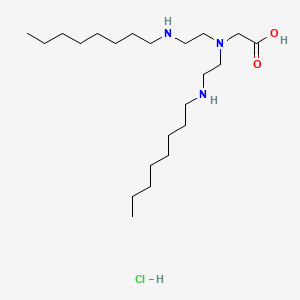
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features octylamino groups attached to the glycine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride typically involves the reaction of glycine with octylamine under controlled conditions. The process may include the use of protecting groups to ensure selective reactions at specific sites on the glycine molecule. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride involves its interaction with specific molecular targets. The octylamino groups allow the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)octanamide: Similar in structure but with hydroxyethyl groups instead of octylamino groups.
Bis(2-chloroethyl)amine hydrochloride: Features chloroethyl groups and is used in different applications.
Uniqueness
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is unique due to its octylamino groups, which provide distinct hydrophobic interactions. This makes it particularly useful in applications where such interactions are critical, such as in the study of membrane proteins or hydrophobic drug delivery systems.
Propiedades
Número CAS |
52658-82-9 |
|---|---|
Fórmula molecular |
C22H48ClN3O2 |
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
2-[bis[2-(octylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;/h23-24H,3-21H2,1-2H3,(H,26,27);1H |
Clave InChI |
UJGGQEYOOLJLOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


